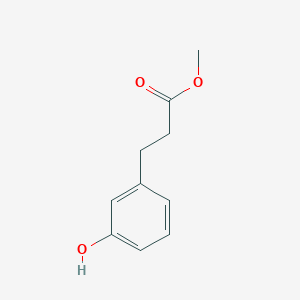

Methyl 3-(3-hydroxyphenyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFOKIAATXLZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363765 | |

| Record name | Methyl 3-(3-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61389-68-2 | |

| Record name | Methyl 3-(3-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(3-hydroxyphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-(3-hydroxyphenyl)propanoate CAS number and properties

An In-depth Technical Guide to Methyl 3-(3-hydroxyphenyl)propanoate

Introduction: A Versatile Bifunctional Building Block

This compound, CAS Number 61389-68-2 , is an organic compound featuring both a phenolic hydroxyl group and a methyl ester.[1] This bifunctional nature makes it a valuable intermediate and building block in various fields of chemical synthesis, particularly in the development of pharmaceuticals and novel materials. Its structure allows for selective modification at either the aromatic ring, the hydroxyl group, or the ester moiety, providing a versatile scaffold for constructing more complex molecules. The parent compound, 3-(3-hydroxyphenyl)propanoic acid, is a known human metabolite, often resulting from the microbial degradation of dietary polyphenols like caffeic acid in the colon.[2] This metabolic relevance also positions this compound as a useful reference standard in metabolomics and related biomedical research.

This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis, its spectroscopic signature for characterization, key applications in research and drug development, and essential safety information.

Physicochemical Properties

The properties of this compound are summarized below. These data are critical for designing reaction conditions, purification strategies, and for safe handling and storage.

| Property | Value | Source |

| CAS Number | 61389-68-2 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl 3-(3-hydroxyphenyl)propionate, Benzenepropanoic acid, 3-hydroxy-, methyl ester | [1] |

| Calculated XLogP3 | 1.7 | [1] |

| Appearance | Dark Brown Oil | [3] |

| Solubility | Soluble in Methanol | [3][4] |

Synthesis Protocol: Fischer Esterification

A common and straightforward method for synthesizing this compound in a laboratory setting is the Fischer esterification of its parent carboxylic acid, 3-(3-hydroxyphenyl)propanoic acid. This acid-catalyzed reaction with methanol is a classic and reliable approach.

Causality and Experimental Rationale

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the ester. An excess of methanol is typically used to shift the equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.

Experimental Workflow Diagram

Caption: Fischer Esterification Workflow for Synthesis.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(3-hydroxyphenyl)propanoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

-

Catalyst Addition: Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Extraction: Remove the bulk of the methanol via rotary evaporation. Partition the residue between ethyl acetate and water. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Spectroscopic Characterization

Structural confirmation and purity assessment are critical. The following data represent the expected spectroscopic profile for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information by probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[5] The sample is typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[6]

| ¹H NMR | Expected δ (ppm) | Multiplicity | Assignment |

| Aromatic-H | 6.7 - 7.2 | Multiplet | 4H, C₆H ₄ |

| Phenol-OH | ~5.0 - 6.0 | Broad Singlet | 1H, OH |

| Ester-CH₃ | ~3.68 | Singlet | 3H, OCH₃ |

| Propanoate-CH₂ | ~2.92 | Triplet | 2H, Ar-CH₂ - |

| Propanoate-CH₂ | ~2.63 | Triplet | 2H, -CH₂ -COO |

| ¹³C NMR | Expected δ (ppm) | Assignment |

| C=O (Ester) | ~173.5 | C =O |

| Ar-C-OH | ~156.0 | C -OH |

| Ar-C-CH₂ | ~142.0 | C -CH₂ |

| Ar-C | ~129.8 | Ar-C H |

| Ar-C | ~120.5 | Ar-C H |

| Ar-C | ~115.8 | Ar-C H |

| Ar-C | ~113.2 | Ar-C H |

| O-CH₃ | ~51.8 | O-C H₃ |

| Propanoate-CH₂ | ~35.5 | Ar-C H₂- |

| Propanoate-CH₂ | ~30.2 | -C H₂-COO |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[7]

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 (broad) | O-H Stretch | Phenolic -OH |

| 3050 - 2850 | C-H Stretch | Aromatic & Aliphatic C-H |

| ~1730 (strong) | C=O Stretch | Ester Carbonyl |

| 1600, 1485 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ester/Phenol |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation pattern, which aids in structural elucidation.[8]

| m/z Value | Interpretation |

| 180 | [M]⁺ (Molecular Ion) |

| 149 | [M - OCH₃]⁺ |

| 121 | [M - COOCH₃]⁺ |

| 107 | [HOC₆H₄CH₂]⁺ (Tropylium-type ion) |

Applications in Research and Drug Development

The utility of this compound stems from its identity as a bifunctional building block, allowing for sequential or orthogonal chemical modifications.

Caption: Application pathways for the bifunctional scaffold.

-

Pharmaceutical Intermediates: Analogs and related structures, such as Methyl 3-(4-hydroxyphenyl)propionate, are used as key intermediates in the synthesis of potent G protein-coupled receptor 40 (GPR40) agonists, which are investigated as potential antidiabetic agents.[9] The meta-hydroxy arrangement of the title compound provides a different substitution pattern for exploring structure-activity relationships (SAR) in drug discovery programs.

-

Building Block for Bio-Based Polymers: Phenylpropanoate structures derived from natural sources are increasingly used to synthesize bio-based aliphatic-aromatic copolyesters.[10] These materials are explored for their potential biodegradability and sustainable sourcing.

-

Metabolomics Research: As the methylated form of a known gut microbiome metabolite, this compound is an essential chemical probe and analytical standard for studies investigating the impact of diet and gut health on human physiology.

-

Linker Chemistry: The dual functionality is ideal for use in linker technologies, such as those used for Proteolysis Targeting Chimeras (PROTACs), where precise spatial arrangement of different molecular components is critical.[11][12]

Safety and Handling

Proper handling is essential to ensure laboratory safety. Based on GHS classifications for this compound and its isomers, the following hazards should be noted.[1][13]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[15]

-

Handling: Avoid breathing dust, vapor, mist, or gas. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[16][17]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Keep away from strong oxidizing agents and strong bases.[9][17]

-

References

-

PubChem. Methyl 3-(3-hydroxyphenyl)propionate | C10H12O3 | CID 1512675. Available from: [Link]

-

PubChem. Methyl 3-hydroxy-3-phenylpropanoate | C10H12O3 | CID 347841. Available from: [Link]

-

Safety Data Sheet. (2024-12-19). Available from: [Link]

-

Chemsrc. METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | CAS#:20349-89-7. Available from: [Link]

-

PubChem. Methyl 3-(2-hydroxyphenyl)propionate | C10H12O3 | CID 2794569. Available from: [Link]

- Google Patents. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.

-

docbrown.info. Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Available from: [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019-10-15). Available from: [Link]

-

NIST WebBook. Propanoic acid, 3-hydroxy-, methyl ester. Available from: [Link]

-

Human Metabolome Database. Showing metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375). (2005-11-16). Available from: [Link]

-

ResearchGate. Methyl 3-(4-hydroxyphenyl)propanoate | Download Scientific Diagram. Available from: [Link]

-

MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023-08-15). Available from: [Link]

-

PubChem. 3-(3-Hydroxyphenyl)propanoate | C9H9O3- | CID 6931501. Available from: [Link]

Sources

- 1. Methyl 3-(3-hydroxyphenyl)propionate | C10H12O3 | CID 1512675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(3-Hydroxyphenyl)propanoate | C9H9O3- | CID 6931501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-Hydroxy-3-(3-hydroxyphenyl)propanoate | 55822-86-1 [amp.chemicalbook.com]

- 4. Methyl 3-Hydroxy-3-(3-hydroxyphenyl)propanoate | 55822-86-1 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. benchchem.com [benchchem.com]

- 8. Propanoic acid, 3-hydroxy-, methyl ester [webbook.nist.gov]

- 9. Methyl 3-(4-hydroxyphenyl)propionate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Buy Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate | 1356600-20-8 [smolecule.com]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. Methyl 3-(4-hydroxyphenyl)propionate 97 5597-50-2 [sigmaaldrich.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

- 16. METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | CAS#:20349-89-7 | Chemsrc [chemsrc.com]

- 17. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 3-(3-hydroxyphenyl)propanoate

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 3-(3-hydroxyphenyl)propanoate (CAS No: 61389-68-2), a significant organic intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] With a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol , a comprehensive understanding of its spectral signature is paramount for researchers, scientists, and professionals in drug development for unambiguous identification and quality control.[1] This document outlines the theoretical basis and expected results for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for data acquisition are also presented to ensure methodological rigor.

Introduction: The Importance of Spectroscopic Validation

In the realm of chemical synthesis and drug development, the unequivocal structural confirmation of a molecule is a critical prerequisite. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the molecular architecture of a compound. For a molecule like this compound, which possesses a distinct arrangement of functional groups—a methyl ester, a phenolic hydroxyl group, and a disubstituted aromatic ring—each spectroscopic method offers a unique piece of the structural puzzle.

The causality behind employing a multi-technique approach lies in the complementary nature of the data obtained. While NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, IR spectroscopy identifies the specific functional groups present. Mass spectrometry, in turn, reveals the molecular weight and provides valuable information about the fragmentation patterns, further corroborating the proposed structure. This guide will dissect the expected spectroscopic data for this compound, providing a robust framework for its characterization.

Molecular Structure and Spectroscopic Overview

The structure of this compound is foundational to interpreting its spectra. The workflow for its complete spectroscopic analysis is a systematic process, beginning with sample preparation and culminating in data interpretation.

Caption: Workflow for the Spectroscopic Analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol: NMR

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data interpretation.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons, the methylene protons of the propanoate chain, the methyl ester protons, and the phenolic hydroxyl proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | Triplet | 1H | Ar-H |

| ~6.75 | Multiplet | 3H | Ar-H |

| ~5.5-6.5 | Broad Singlet | 1H | Ar-OH |

| 3.68 | Singlet | 3H | -OCH₃ |

| 2.90 | Triplet | 2H | -CH₂-Ar |

| 2.65 | Triplet | 2H | -CH₂-C=O |

Expert Insights: The broadness of the phenolic -OH peak is due to hydrogen bonding and chemical exchange. Its chemical shift can vary with concentration and temperature. The aromatic region will show a complex splitting pattern due to the meta-substitution.

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum will display distinct signals for each unique carbon environment in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | C=O (Ester) |

| ~156.0 | C-OH (Aromatic) |

| ~142.0 | C-CH₂ (Aromatic) |

| ~129.8 | Ar-CH |

| ~120.5 | Ar-CH |

| ~115.0 | Ar-CH |

| ~113.0 | Ar-CH |

| ~51.8 | -OCH₃ |

| ~36.0 | -CH₂-C=O |

| ~30.5 | -CH₂-Ar |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR

Sample Preparation (Neat Liquid Film):

-

Place a drop of neat this compound onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

FTIR Analysis:

-

Record a background spectrum of the empty salt plates.

-

Acquire the sample spectrum, typically over the range of 4000-600 cm⁻¹.

IR Spectral Data Analysis

The IR spectrum of this compound will be dominated by absorptions from the hydroxyl, carbonyl, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (Phenol) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 3000-2850 | Medium | C-H stretch (Aliphatic) |

| ~1735 | Strong, Sharp | C=O stretch (Ester) |

| 1600-1450 | Medium-Weak | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Ester and Phenol) |

Expert Insights: The broadness of the O-H stretch is a classic indicator of hydrogen bonding. The strong, sharp C=O stretch around 1735 cm⁻¹ is a definitive marker for the ester functional group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for this type of molecule.

Experimental Protocol: MS

Sample Introduction and Ionization (GC-MS with Electron Ionization):

-

The sample is injected into a Gas Chromatograph (GC) for separation.

-

The separated compound is then introduced into the ion source of the mass spectrometer.

-

Electron ionization is performed at a standard energy of 70 eV.

Mass Analysis:

-

Ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

MS Spectral Data Analysis

The mass spectrum will show a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 180 | Moderate | [M]⁺ |

| 149 | Moderate | [M - OCH₃]⁺ |

| 121 | Moderate | [M - COOCH₃]⁺ |

| 107 | High | [HOC₆H₄CH₂]⁺ (Benzylic cation) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Expert Insights: The molecular ion peak at m/z 180 confirms the molecular weight. The base peak is expected to be at m/z 107, corresponding to the stable benzylic cation formed after the cleavage of the C-C bond beta to the aromatic ring. This fragmentation is a key diagnostic feature.

Caption: Predicted Mass Spectrometry Fragmentation Pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The presented data, based on established spectroscopic principles and comparison with related structures, offers a reliable reference for researchers in the field. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, which is indispensable for the rigorous demands of scientific research and drug development.

References

-

PubChem. (n.d.). Methyl 3-(3-hydroxyphenyl)propionate. National Center for Biotechnology Information. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

The Microbial Alchemist: A Technical Guide to the Natural Occurrence and Bioactivity of 3-(3-Hydroxyphenyl)propanoic Acid and Its Derivatives

Abstract

This technical guide provides a comprehensive exploration of 3-(3-hydroxyphenyl)propanoic acid (3-HPP), a significant metabolite derived from the microbial transformation of dietary polyphenols. While not abundant in its free form in natural food sources, 3-HPP represents a critical nexus between diet, the gut microbiome, and host health. This document will elucidate the natural precursors of 3-HPP, detail the biosynthetic pathways orchestrated by the gut microbiota, and provide an in-depth analysis of its diverse biological activities and potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in the fields of nutrition, microbiology, and drug development, offering a foundational understanding of 3-HPP's significance.

Introduction: The Microbial Origin of a Key Bioactive Molecule

3-(3-Hydroxyphenyl)propanoic acid, also known as m-hydroxyphenylpropionic acid, is a phenolic acid that has garnered significant scientific interest due to its widespread presence in human biological fluids and its potent biological effects.[1] Its origin story is not one of direct dietary intake but rather a fascinating example of metabolic synergy between ingested nutrients and the resident microorganisms of the human colon.[2][3] Complex dietary polyphenols, particularly flavonoids, are often poorly absorbed in the small intestine and arrive in the colon largely intact.[1] Here, a diverse community of bacteria, including species from the genera Clostridium and Eubacterium, metabolize these complex structures into simpler, more bioavailable phenolic acids like 3-HPP.[1][2][3] This microbial alchemy unlocks the therapeutic potential of many dietary phytochemicals, transforming them into systemically active compounds.

Dietary Precursors: The Raw Materials for 3-HPP Synthesis

The journey to 3-HPP begins with the consumption of a wide variety of plant-based foods rich in polyphenols. Understanding these precursors is fundamental to appreciating the factors that influence 3-HPP levels in the body.

Flavan-3-ols: A Primary Source

Flavan-3-ols are a major class of flavonoids that serve as primary precursors for 3-HPP. These include:

-

Monomers: Catechin and epicatechin, are abundant in green tea, cocoa, apples, and berries.[2]

-

Oligomers and Polymers (Proanthocyanidins): Also known as condensed tannins, these are chains of (epi)catechin units found in high concentrations in grape seeds, cocoa, and cranberries.[1] Due to their larger size, their metabolism is almost exclusively carried out by the colonic microbiota.[1]

Other Flavonoids and Phenolic Acids

While flavan-3-ols are significant contributors, other dietary polyphenols are also transformed into 3-HPP. These include:

-

Quercetin: A flavonol found in onions, kale, and apples.[2][4]

-

Caffeic Acid and Chlorogenic Acid: These phenolic acids are major components of coffee and are also found in blueberries and apples.[1][3][5][6][7]

The structural diversity of these precursors converges on a limited number of microbial metabolic pathways that yield 3-HPP as a key end-product.[8]

Biosynthesis by the Gut Microbiota: A Stepwise Transformation

The conversion of complex dietary polyphenols into 3-HPP is a multi-step enzymatic process performed by anaerobic bacteria in the colon. The general pathway involves several key stages:

-

Deglycosylation: For flavonoid glycosides, the initial step is the cleavage of the sugar moiety by bacterial glycosidases to release the aglycone.[1]

-

C-Ring Fission: The central heterocyclic C-ring of the flavonoid structure is then opened. This is a critical step in the breakdown of compounds like epicatechin.[1]

-

Further Degradation: Subsequent enzymatic reactions, including dehydroxylation and side-chain modifications, lead to the formation of various phenylpropanoic acids, including 3-HPP.

Caption: Microbial synthesis of 3-HPP from dietary polyphenols.

Biological Activities and Mechanisms of Action

Once absorbed into the systemic circulation, 3-HPP exerts a range of biological effects, positioning it as a molecule of significant interest for drug development.

Cardiovascular Effects

A substantial body of evidence points to the cardiovascular benefits of 3-HPP. It has been shown to induce vasodilation and reduce blood pressure.[3][4][9] The primary mechanism for this is the activation of endothelial nitric oxide synthase (eNOS), leading to an increase in nitric oxide (NO) production.[9] NO is a potent vasodilator that relaxes vascular smooth muscle, thereby lowering peripheral vascular resistance.[9] Studies in spontaneously hypertensive rats have demonstrated that 3-HPP can dose-dependently reduce both systolic and diastolic blood pressure without affecting heart rate.[9]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. 3-(3-Hydroxyphenyl)propionic Acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. medchemexpress.com [medchemexpress.com]

Literature review on the synthesis of hydroxyphenyl propanoates

An In-depth Technical Guide to the Synthesis of Hydroxyphenyl Propanoates

Authored by: Gemini, Senior Application Scientist

Introduction

Hydroxyphenyl propanoates are a versatile class of chemical compounds characterized by a phenylpropanoic acid backbone. This structure, featuring a hydroxyl group on the phenyl ring, is a key scaffold in numerous biologically active molecules.[1][2] These compounds and their derivatives are of significant interest to researchers in drug development and materials science due to their wide-ranging biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][3] They also serve as crucial intermediates in the synthesis of more complex pharmaceuticals and functional materials.[4] For instance, 3-(4-hydroxyphenyl)propionic acid is a known microbial metabolite of procyanidins that has been shown to suppress macrophage foam cell formation, a key event in atherosclerosis.[5]

The synthesis of these molecules can be approached through several distinct pathways, each with its own set of advantages and challenges. The choice of synthetic route often depends on the desired substitution pattern, required purity, scalability, and environmental considerations. This guide provides an in-depth exploration of the core synthetic strategies, offering field-proven insights into the causality behind experimental choices, detailed protocols, and comparative data to aid researchers in their synthetic endeavors.

Part 1: Chemical Synthesis Strategies

Chemical synthesis remains the most traditional and widely applied approach for producing hydroxyphenyl propanoates. These methods are often robust and scalable, but may require harsh conditions or toxic reagents.

Fischer-Speier Esterification: The Classic Approach

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[6] It is a fundamentally reversible process, and its efficiency is dictated by equilibrium control.[7]

Causality and Mechanistic Insight

The reaction is catalyzed by a strong acid (e.g., H₂SO₄), which protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates a molecule of water to yield the ester and regenerate the acid catalyst.[7][8] To drive the reaction toward the product side, Le Châtelier's principle is applied, typically by using a large excess of the alcohol reactant or by removing water as it is formed.[6][8][9]

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of Methyl 3-(4-hydroxyphenyl)propanoate

This protocol is adapted from established methodologies for esterifying hydroxyphenylpropanoic acids.[4]

-

Reaction Setup: In a round-bottom flask, dissolve 3-(4-hydroxyphenyl)propionic acid (1.0 eq) in methanol (10-20 volumes).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approx. 65-80°C) and maintain for 2-24 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[4]

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography on silica gel if necessary.[4]

Synthesis via Hydrogenation of Cinnamic Acid Precursors

An alternative and highly effective route, particularly for 3-hydroxyphenyl propanoates, involves the saturation of a carbon-carbon double bond in a corresponding cinnamic acid precursor.[10]

Causality and Mechanistic Insight

This method utilizes catalytic hydrogenation, where a precursor like 3-(3-hydroxyphenyl)acrylic acid is treated with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[10][11] The hydrogen adsorbs onto the surface of the metal catalyst and is then transferred to the double bond of the acrylic acid moiety, resulting in its reduction to a single bond. This method is generally clean, high-yielding, and avoids the equilibrium limitations of Fischer esterification.

Caption: Workflow for Synthesis via Catalytic Hydrogenation.

Experimental Protocol: Synthesis of Methyl 3-(4-hydroxyphenyl)propionate

This protocol is based on a general procedure for the hydrogenation of methyl 4-hydroxycinnamate.[11]

-

Reaction Setup: Dissolve methyl (E)-3-(4-hydroxyphenyl)acrylate (1.0 g, 5.6 mmol) in ethanol (20 mL).

-

Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.1 g) to the solution.

-

Hydrogenation: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 bar) for approximately 21 hours or until TLC indicates completion.

-

Workup: Upon completion, filter the suspension through a pad of diatomaceous earth to remove the catalyst.

-

Isolation: Evaporate the filtrate to dryness under vacuum to afford the product. Yields are typically high (often >95%).[11]

Part 2: Enzymatic Synthesis: A Green Chemistry Approach

Biocatalysis, particularly using lipases, offers an environmentally benign and highly selective alternative to traditional chemical methods.[12] Lipases can catalyze esterification reactions under mild conditions, often with high chemo-, regio-, and enantioselectivity.[12][13]

Lipase-Catalyzed Esterification

Lipases are hydrolase enzymes that can be used to synthesize esters in non-aqueous environments.[13] Candida antarctica lipase B (CALB), often immobilized on a resin (e.g., Novozym® 435), is a particularly robust and widely used biocatalyst for this transformation.[14][15]

Causality and Mechanistic Insight

The catalytic mechanism of lipases typically follows a Ping-Pong Bi-Bi kinetic model.[13] The reaction proceeds via a two-step process involving an acyl-enzyme intermediate. First, the carboxylic acid acylates a serine residue in the enzyme's active site, releasing a molecule of water. Second, the alcohol attacks the acyl-enzyme intermediate, forming the ester and regenerating the free enzyme. The non-aqueous solvent environment is crucial as it shifts the thermodynamic equilibrium from hydrolysis to synthesis.[13]

Caption: Simplified Ping-Pong Bi-Bi Mechanism for Lipase Catalysis.

Advantages Over Chemical Methods

-

Mild Conditions: Reactions are typically run at or near room temperature, preserving sensitive functional groups.

-

High Selectivity: Lipases can distinguish between different hydroxyl groups (regioselectivity) and can resolve racemic mixtures (enantioselectivity).[12][16]

-

Environmental Friendliness: Avoids the use of harsh acids, bases, and toxic metal catalysts.[17]

Experimental Protocol: General Lipase-Catalyzed Synthesis

This generalized protocol is based on studies of lipase-catalyzed synthesis of hydroxyphenylpropanoic acid esters.[14][15]

-

Reaction Setup: Combine 4-hydroxyphenylpropanoic acid and a desired alcohol (e.g., ethanol, butanol, octanol) in a suitable organic solvent (e.g., hexane, tert-butanol) in a sealed flask.

-

Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (Novozym® 435).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant shaking for 24-72 hours.

-

Workup: After the reaction, the immobilized enzyme can be simply filtered off for reuse.

-

Isolation: The solvent is removed under reduced pressure, and the resulting ester can be purified by standard chromatographic techniques.

Data Presentation: Influence of Alkyl Chain Length

The properties of the resulting hydroxyphenyl propanoates can be tuned by varying the alcohol used in the synthesis. For example, the antibacterial activity of 4-hydroxyphenylpropanoic acid esters against Listeria monocytogenes has been shown to increase with the length of the alkyl chain.[14]

| Ester of 4-hydroxyphenylpropanoic acid | Alcohol Used | Alkyl Chain Length | Relative Antibacterial Efficacy |

| Ethyl Ester | Ethanol | C2 | Low |

| Butyl Ester | Butan-1-ol | C4 | Moderate |

| Hexyl Ester | Hexan-1-ol | C6 | High |

| Octyl Ester | Octan-1-ol | C8 | Very High |

| Decyl Ester | Decan-1-ol | C10 | Very High |

| Table 1: Correlation between alkyl chain length of 4-hydroxyphenylpropanoic acid esters and their antibacterial activity, based on findings by Zieniuk et al.[14] |

Part 3: Purification and Characterization

Regardless of the synthetic route, proper purification and rigorous characterization are essential to ensure the identity and purity of the final product.

Purification Techniques

-

Column Chromatography: This is the most common method for purifying crude reaction mixtures. Silica gel is typically used as the stationary phase, with a solvent system like ethyl acetate/hexane to elute the desired ester.[4]

-

Recrystallization: For solid esters, recrystallization can be a highly effective purification method. A suitable solvent system might consist of a good solvent (like toluene) and a poor solvent (like hexane) to induce crystallization.[18]

Structural Characterization

The structure of the synthesized hydroxyphenyl propanoates must be confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. For a typical methyl 3-(4-hydroxyphenyl)propionate, one would expect to see signals for the aromatic protons (around 6.7-7.1 ppm), a singlet for the methyl ester protons (~3.6 ppm), and two triplets for the methylene protons of the propanoate chain (~2.6 and 2.9 ppm).[11][19]

-

¹³C NMR: Shows the chemical shifts for all unique carbon atoms in the molecule, confirming the carbon skeleton.[20][21]

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[11][21]

Conclusion

The synthesis of hydroxyphenyl propanoates can be successfully achieved through a variety of chemical and enzymatic methods. Classical Fischer esterification offers a straightforward, scalable route, while hydrogenation of cinnamic acid precursors provides a high-yielding alternative for specific isomers. For applications requiring high selectivity or adherence to green chemistry principles, lipase-catalyzed synthesis is an outstanding choice, offering mild reaction conditions and excellent control. The selection of a specific synthetic strategy should be guided by the target molecule's structure, scale requirements, and the desired level of chemical purity and sustainability. Rigorous purification and spectroscopic characterization are paramount to validating the outcome of any synthetic endeavor in this important class of compounds.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-(3-hydroxyphenyl)

- Zieniuk, B., et al. (2021). Lipase-catalyzed synthesis of 4-hydroxyphenylpropanoic acid alkyl esters.

- ResearchGate. (n.d.). Lipase catalyzed kinetic resolution for the production of (S)-3-[5-(4-fluoro-phenyl)-5-hydroxy-pentanoyl]-4-phenyl-oxazolidin-2-one: An intermediate for the synthesis of ezetimibe.

- Secundo, F. (2015).

- Koval'ová, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)

- ChemicalBook. (n.d.). Methyl 3-(4-hydroxyphenyl)

- Góralczyk, A., et al. (2022).

- BenchChem. (2025). Challenges in the chemical synthesis of 3-(3-hydroxyphenyl)propionic acid. BenchChem.

- Zhang, Z., et al. (2009). Synthesis of β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid esters.

- Google Patents. (n.d.). Purification of 2-(4-hydroxyphenoxy)propionic acid ester.

- Ghailane, T., et al. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. PubMed Central.

- Wiley-VCH. (n.d.). 3-(4-Hydroxyphenyl)propanoic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- ChemicalBook. (n.d.). 3-(4-Hydroxyphenyl)propionic acid(501-97-3) 1H NMR spectrum. ChemicalBook.

- Google Patents. (n.d.). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.

- HMDB. (2005). Showing metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375).

- Zhang, Y., et al. (2023).

- ResearchGate. (n.d.). Enzymatic Synthesis of 3-Hydroxypropionic Acid at High Productivity by Using Free or Immobilized cells of Recombinant Escherichia coli.

- Organic Chemistry Portal. (n.d.).

- Zhang, L., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC - NIH.

- PubChem. (n.d.).

- Chemistry Steps. (n.d.).

- PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. PubChem.

- Clark, J. (n.d.).

- BMRB. (n.d.). 3-(2-Hydroxyphenyl)propionic Acid at BMRB. Biological Magnetic Resonance Bank.

- ChemicalBook. (n.d.). 2-(4-HYDROXYPHENYL)PROPIONIC ACID(938-96-5) 1H NMR spectrum. ChemicalBook.

- Li, Y., et al. (2020). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Publishing.

- Clark, J. (n.d.).

- Selleck Chemicals. (n.d.). 3-(3-Hydroxyphenyl)propionic Acid. Selleck Chemicals.

- Alihodžić, A., et al. (2020).

- PubChem. (n.d.). 3-(2-Hydroxyphenyl)

- HMDB. (2012). Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752).

- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- Alihodžić, A., et al. (2020).

- Sigma-Aldrich. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. Sigma-Aldrich.

- BYJU'S. (2023). Esterification Reaction between Alcohol and Carboxylic Acid. YouTube.

- MedChemExpress. (n.d.). 3-(3-Hydroxyphenyl)propionic acid. MedChemExpress.

- Jiang, Y., et al. (2016). Enzymatic Synthesis of Biobased Polyesters and Polyamides. PMC - PubMed Central.

Sources

- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. cerritos.edu [cerritos.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. Methyl 3-(4-hydroxyphenyl)propionate synthesis - chemicalbook [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Enzymatic Synthesis of Biobased Polyesters and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]

- 19. 3-(4-Hydroxyphenyl)propionic acid(501-97-3) 1H NMR spectrum [chemicalbook.com]

- 20. spectrabase.com [spectrabase.com]

- 21. US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of Methyl 3-(3-hydroxyphenyl)propanoate in Common Laboratory Solvents

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of methyl 3-(3-hydroxyphenyl)propanoate, a key intermediate in various synthetic pathways. Addressed to researchers, scientists, and professionals in drug development, this document navigates the theoretical underpinnings of solubility, predictive methodologies, and practical experimental protocols. In the absence of extensive published quantitative data for this specific compound, this guide leverages theoretical models, including Hansen Solubility Parameters (HSPs), and available data for structurally analogous molecules to provide robust solubility predictions. These theoretical insights are paired with detailed, step-by-step experimental procedures to empower researchers to determine precise solubility in their specific laboratory contexts.

Introduction: Understanding the Significance of Solubility

This compound is a molecule of significant interest in organic synthesis and pharmaceutical research. Its utility as a building block is intrinsically linked to its behavior in various solvents. Solubility is a critical physicochemical parameter that governs reaction kinetics, purification strategies such as crystallization, and the formulation of active pharmaceutical ingredients (APIs). A thorough understanding of a compound's solubility profile across a range of solvents is therefore not merely academic but a fundamental prerequisite for efficient and successful process development.

This guide is structured to provide a holistic view of the solubility of this compound. We will begin by examining its core physicochemical properties, which are the primary determinants of its solubility. Subsequently, we will delve into the theoretical framework of solubility, with a special focus on Hansen Solubility Parameters as a predictive tool. This theoretical discussion will be complemented by a practical, step-by-step guide to experimentally determining solubility. Finally, we will present a comprehensive table of predicted and known solubility characteristics in a wide array of common laboratory solvents.

Physicochemical Properties of this compound

The solubility of a compound is dictated by its molecular structure and the resulting physical and chemical properties. For this compound, the key features are the aromatic ring with a hydroxyl group (imparting polarity and hydrogen bonding capability) and the methyl ester propanoate side chain (contributing both polar and non-polar characteristics).

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1] |

| Molecular Weight | 180.20 g/mol | PubChem[1] |

| CAS Number | 5456-06-4 | PubChem[1] |

| Predicted XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 (from the hydroxyl and ester oxygens) | PubChem[1] |

The presence of both a hydrogen bond donor (the phenolic -OH group) and multiple hydrogen bond acceptors (the hydroxyl and ester oxygens) suggests that hydrogen bonding will play a significant role in its interactions with protic solvents. The predicted octanol-water partition coefficient (XLogP3) of 1.7 indicates a moderate degree of lipophilicity, suggesting that it will have solubility in both polar and some non-polar organic solvents.

Theoretical Framework for Solubility Prediction

The age-old axiom of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. This principle is rooted in the thermodynamics of mixing, where the change in Gibbs free energy (ΔG) must be negative for dissolution to be spontaneous. This is governed by the enthalpy (ΔH) and entropy (ΔS) of mixing. For a solid dissolving in a liquid, the process involves overcoming the lattice energy of the solid and creating new solute-solvent interactions.

Hansen Solubility Parameters (HSPs): A Quantitative Approach

To move beyond qualitative predictions, we can employ Hansen Solubility Parameters (HSPs). This model dissects the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle behind HSPs is that substances with similar δd, δp, and δh values are likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated to predict solubility. A smaller distance implies a higher likelihood of dissolution.

-

δd: 18.5 MPa½

-

δp: 9.5 MPa½

-

δh: 11.0 MPa½

These estimated values can then be used to predict its solubility in various solvents for which HSPs are known.

Predicted and Known Solubility of this compound

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents based on the estimated HSPs. The qualitative solubility of the structurally similar isomer, methyl 3-(4-hydroxyphenyl)propanoate, is also included for comparison.

| Solvent | Type | Predicted Solubility | Known Solubility of Methyl 3-(4-hydroxyphenyl)propanoate |

| Water | Polar Protic | Sparingly Soluble | - |

| Methanol | Polar Protic | Highly Soluble | Soluble[2][3][4][5] |

| Ethanol | Polar Protic | Highly Soluble | - |

| Isopropanol | Polar Protic | Soluble | - |

| Acetone | Polar Aprotic | Highly Soluble | - |

| Ethyl Acetate | Polar Aprotic | Soluble | - |

| Acetonitrile | Polar Aprotic | Soluble | - |

| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | - |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Soluble[6] |

| Dichloromethane (DCM) | Non-polar | Soluble | - |

| Chloroform | Non-polar | Soluble | Soluble[2][3][4][5] |

| Toluene | Non-polar | Sparingly Soluble | - |

| Hexane | Non-polar | Insoluble | - |

Interpretation of Predictions:

The predictions align with the general principles of solubility. The presence of the polar hydroxyl and ester groups leads to high predicted solubility in polar protic solvents like methanol and ethanol, as well as polar aprotic solvents such as acetone, DMF, and DMSO. The moderate lipophilicity from the aromatic ring and the hydrocarbon chain results in predicted solubility in less polar solvents like dichloromethane and chloroform. As expected, the solubility is predicted to be low in highly non-polar solvents like hexane. The sparing solubility in water is also consistent with the presence of a significant non-polar component in the molecule.

Experimental Determination of Solubility

While theoretical predictions are a valuable starting point, experimental verification is crucial for obtaining precise solubility data for specific applications. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[7][8]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the solubility of this compound at a given temperature.

Materials:

-

This compound (solid)

-

Selected solvents of interest

-

Screw-cap vials or flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV/Vis Spectrophotometer or HPLC system for quantification

Workflow Diagram:

Figure 1: Experimental workflow for determining solubility using the shake-flask method.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., a water bath or incubator).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the compound and solvent.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear, saturated solution.

-

Prepare a series of dilutions of the saturated solution with the same solvent.

-

Determine the concentration of this compound in the diluted samples using a suitable analytical method. UV/Vis spectroscopy is often a convenient method if the compound has a chromophore.[9][10] Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for more complex mixtures or when higher accuracy is required.

-

Construct a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the saturated solution.

-

-

Calculation:

-

Calculate the solubility of the compound in the chosen solvent, typically expressed in units of mg/mL or g/L, based on the concentration of the saturated solution and the dilution factors used.

-

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the solubility of this compound. By integrating theoretical predictions from Hansen Solubility Parameters with practical, detailed experimental protocols, researchers are equipped with a robust framework for understanding and utilizing this compound in their work. The provided solubility predictions offer a strong starting point for solvent selection, while the experimental methodologies ensure that precise, application-specific data can be readily obtained.

As the use of this compound continues to expand, the generation of a comprehensive, publicly available experimental solubility dataset would be of immense value to the scientific community. Future work should focus on the systematic experimental determination of its solubility in a broader range of solvents and at various temperatures. Such data would not only refine the predictive models but also accelerate the development of new synthetic routes and formulations involving this versatile compound.

References

-

Stefanis, E., & Panayiotou, C. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park. Retrieved from [Link]

-

ChemBK. (n.d.). methyl 3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

-

Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. Retrieved from [Link]

-

MDPI. (n.d.). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Properties Data Table. Retrieved from [Link]

-

DuPont. (n.d.). Hansen Solubility Parameter System. Retrieved from [Link]

-

Scribd. (n.d.). Hansen Solubility Parameter. Retrieved from [Link]

-

PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(3-hydroxyphenyl)propionate. Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. Retrieved from [Link]

-

YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

-

Technobis Crystallization Systems. (2021). Solvent selection for process development. Retrieved from [Link]

-

Pirika. (2013). Hansen Solubility Parameters in Practice. Retrieved from [Link]

-

ResearchGate. (2023). Use of Group Contribution Methods, Hansen's Theory of Solubility and Microsoft Excel in the Selection of Solvents for the Extraction of Natural Products. Retrieved from [Link]

-

ACS Omega. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]

-

Consideration of Hansen solubility parameters. Part 1. (n.d.). Retrieved from [Link]

-

Solubility of Things. (n.d.). 3-(2-hydroxyphenyl)propanoic acid. Retrieved from [Link]

-

Kinam Park. (n.d.). HANSEN SOLUBILITY PARAMETERS. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

ACS Publications. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent Systems for Crystallization and Polymorph Selection. Retrieved from [Link]

-

European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]

-

Pharma Intelligence. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Retrieved from [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. Methyl 3-(4-hydroxyphenyl)propionate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. chembk.com [chembk.com]

- 4. Methyl 3-(4-hydroxyphenyl)propionate | 5597-50-2 [chemicalbook.com]

- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 6. 3-(3-Hydroxyphenyl)propionic Acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. rootspress.org [rootspress.org]

Methyl 3-(3-hydroxyphenyl)propanoate: A Technical Guide to its Predicted Biological Activities and Therapeutic Potential

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-(3-hydroxyphenyl)propanoate is a phenolic ester whose biological potential is largely unexplored in direct studies. However, its structural parent, 3-(3-hydroxyphenyl)propionic acid (3-HPPA)—a key microbial metabolite of dietary polyphenols—has been the subject of significant research. This guide synthesizes the known biological activities of 3-HPPA to build a predictive framework for the therapeutic potential of its methyl ester derivative. The core hypothesis presented is that this compound functions as a pro-drug, utilizing its enhanced lipophilicity for improved cell permeability, whereupon intracellular esterases would hydrolyze it to release the active 3-HPPA. This guide explores the mechanistic basis for its predicted activities in cardiovascular health, inflammation, and metabolic regulation, providing detailed experimental protocols and conceptual workflows to facilitate future research and development.

Introduction to this compound

Chemical Identity and Properties

This compound is an organic compound featuring a benzene ring substituted with a hydroxyl group and a methyl propanoate chain at the meta position.[1] Its structure combines the key phenolic hydroxyl group, responsible for antioxidant and signaling activities, with a methyl ester moiety that alters its physicochemical properties compared to its parent acid.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| CAS Number | 61389-68-2 | [1] |

| Synonyms | Benzenepropanoic acid, 3-hydroxy-, methyl ester | [1] |

The Pro-Drug Rationale: Enhancing Bioavailability and Efficacy

In drug development, esterification is a common and effective strategy to create pro-drugs with improved pharmacokinetic profiles. The addition of a methyl group to a carboxylic acid neutralizes its negative charge, increasing lipophilicity. This modification can significantly enhance a molecule's ability to cross cellular membranes.

A compelling precedent for this approach is seen with Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), a phenolic amide ester. Studies demonstrated that MHPAP exhibited potent anti-inflammatory effects in monocyte/macrophage-like cells, whereas its non-ester form (the parent acid) showed no activity.[2][3] This difference was attributed to the superior cell permeability of the ester, which allowed it to reach its intracellular targets.[2] It is therefore scientifically sound to hypothesize that this compound acts similarly, serving as an efficient delivery vehicle for the biologically active 3-HPPA.

The Active Moiety: 3-(3-Hydroxyphenyl)propionic Acid (3-HPPA)

3-HPPA is not typically consumed directly but is a significant metabolite produced in the human colon by gut microbiota.[4] Commensal bacteria, such as Clostridium and Eubacterium, metabolize complex dietary polyphenols like flavonoids (e.g., quercetin from fruits and tea) and caffeic acid into simpler phenolic acids, including 3-HPPA.[5] These metabolites are readily absorbed into systemic circulation and are believed to be responsible for many of the health benefits attributed to polyphenol-rich diets.[4] The biological activities detailed in this guide are based on the documented effects of 3-HPPA.

Predicted Biological Activities and Mechanisms of Action

This section details the primary biological activities of 3-HPPA, which are predicted to be conferred by this compound following its intracellular hydrolysis.

Cardiovascular Effects: Vasodilation and Blood Pressure Regulation

One of the most well-documented effects of 3-HPPA is its potent vasodilatory activity, which contributes to blood pressure reduction.[5][6]

Causality of Mechanism: The vascular endothelium plays a crucial role in regulating blood pressure by producing nitric oxide (NO), a powerful vasodilator. 3-HPPA has been identified as an activator of endothelial nitric oxide synthase (eNOS), the enzyme responsible for converting L-arginine to NO.[7] By promoting NO synthesis, 3-HPPA induces the relaxation of vascular smooth muscle, leading to vasodilation and a decrease in peripheral vascular resistance.[4][7] Studies in spontaneously hypertensive rats have confirmed that 3-HPPA can dose-dependently reduce both systolic and diastolic blood pressure.[7]

Experimental Protocol: Ex Vivo Vasorelaxation Assay

This protocol is designed to validate the vasodilatory effects of the compound on isolated arterial segments.

-

Tissue Preparation:

-

Humanely euthanize a laboratory rat (e.g., Wistar or Spontaneously Hypertensive Rat) according to institutional guidelines.

-

Carefully excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer.

-

Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.

-

-

Mounting:

-

Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

-

Equilibration and Contraction:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15 minutes.

-

Induce a stable contraction by adding a vasoconstrictor, typically Norepinephrine (1 µM) or Phenylephrine (1 µM), to the bath.[7]

-

-

Compound Administration:

-

Once the contraction plateaus, add cumulative concentrations of this compound (e.g., 10 nM to 100 µM) to the organ bath.

-

Record the relaxation response at each concentration. The choice to test the ester directly assesses its activity and its ability to be hydrolyzed by tissue esterases.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-induced contraction.

-

Calculate the EC₅₀ value (the concentration required to produce 50% of the maximal relaxation) to determine the compound's potency.

-

Anti-inflammatory Potential: Attenuation of Endothelial Adhesion

Chronic inflammation is a key driver of atherosclerosis. A critical initiating step is the adhesion of monocytes to the vascular endothelium, a process mediated by cell adhesion molecules.

Causality of Mechanism: In response to inflammatory stimuli like Tumor Necrosis Factor-alpha (TNFα), endothelial cells upregulate the expression of adhesion molecules, such as E-selectin. This process is heavily dependent on the activation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[8] 3-HPPA has been shown to inhibit the TNFα-induced adhesion of monocytes to human aortic endothelial cells (HAECs).[8] It achieves this by suppressing the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB, which in turn prevents the transcriptional activation of the E-selectin gene.[8]

Experimental Protocol: Monocyte-Endothelial Cell Adhesion Assay

This protocol quantifies the ability of the compound to inhibit monocyte adhesion to an inflamed endothelial monolayer.

-

Cell Culture:

-

Culture Human Aortic Endothelial Cells (HAECs) in appropriate media until they form a confluent monolayer in 96-well plates.

-

Separately, culture a monocytic cell line (e.g., THP-1) and label them with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.

-

-

Pre-treatment and Stimulation:

-

Pre-treat the confluent HAEC monolayer with various concentrations of this compound for 1-2 hours.

-

Induce an inflammatory response by adding TNFα (e.g., 10 ng/mL) to the wells (except for the negative control) and incubate for 4-6 hours to allow for E-selectin expression.[8]

-

-

Co-culture and Adhesion:

-

Add the fluorescently labeled THP-1 monocytes to each well of the HAEC plate and co-culture for 30-60 minutes to allow for adhesion.

-

-

Washing and Quantification:

-

Gently wash the wells with pre-warmed PBS to remove any non-adherent monocytes. The stringency of this step is critical for reliable data.

-

Measure the fluorescence intensity in each well using a plate reader. Higher fluorescence corresponds to greater monocyte adhesion.

-

-

Data Analysis:

-

Normalize the fluorescence readings to the TNFα-treated positive control.

-

Determine the concentration-dependent inhibitory effect of the compound on monocyte adhesion.

-

Potential for Metabolic Regulation

Emerging evidence suggests that 3-HPPA and its isomers play a role in metabolic health, particularly in the context of non-alcoholic fatty liver disease (NAFLD).

Causality of Mechanism: In animal models fed a high-fat diet (HFD), administration of hydroxyphenyl propionic acids (HPPs) led to significant improvements in metabolic parameters.[9] The treatment reduced body weight gain, lowered the liver index, and ameliorated dyslipidemia by decreasing serum levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein (LDL-c).[9] Mechanistically, HPPs were found to increase the hepatic gene expression of PPARα, a nuclear receptor that is a master regulator of fatty acid oxidation.[9] This suggests that the compound helps mitigate fat accumulation by promoting its breakdown for energy.

Summary of In Vivo Metabolic Effects of HPPs [9]

| Parameter | High-Fat Diet (HFD) Control | HFD + HPP Treatment | Outcome |

| Body Weight Gain | Increased | Decreased | Amelioration of Obesity |

| Liver Index | Increased | Decreased | Reduction of Hepatomegaly |

| Hepatic Triglycerides | Markedly Increased | Decreased | Alleviation of Steatosis |

| Serum Triglycerides | Increased | Decreased | Improved Lipid Profile |

| Serum LDL-c | Increased | Decreased | Improved Lipid Profile |

| Hepatic Ppara mRNA | Unchanged | Increased | Upregulation of Fatty Acid Oxidation |

Predicted Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.

Causality of Mechanism: The phenolic structure of 3-HPPA suggests it has inherent antioxidant potential by acting as a direct free radical scavenger.[4] While this is a foundational property, its in vivo relevance is often linked to the downstream effects of modulating cellular redox signaling rather than direct scavenging. However, standard assays can confirm this chemical property.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a rapid and widely used colorimetric assay to assess the free radical scavenging ability of a compound.

-

Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should be deep violet and have an absorbance of ~1.0 at 517 nm.

-

Reaction: In a 96-well plate, add a methanolic solution of this compound at various concentrations to the DPPH solution. Include a positive control (e.g., Ascorbic Acid or Trolox) and a negative control (methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm. The scavenging of the DPPH radical by an antioxidant results in a color change from violet to yellow, leading to a decrease in absorbance.

-

Calculation: Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Synthesis and Characterization Workflow

The most direct method for preparing this compound in a laboratory setting is through the Fisher esterification of its parent acid.

Future Directions and Therapeutic Implications

The evidence compiled from studies on its parent acid, 3-HPPA, strongly suggests that this compound is a compound of significant therapeutic interest. Its potential to act as a pro-drug with enhanced bioavailability makes it an attractive candidate for development.

Key research priorities should include:

-

Direct Validation: Conducting the in vitro and in vivo experiments outlined in this guide to confirm that this compound exhibits the predicted cardiovascular, anti-inflammatory, and metabolic activities.

-

Pharmacokinetic Studies: Performing studies to characterize its absorption, distribution, metabolism, and excretion (ADME). It is crucial to confirm its hydrolysis to 3-HPPA in plasma and target tissues.

-

Safety and Toxicology: Establishing a comprehensive safety profile through cytotoxicity assays and preclinical toxicology studies.

-

Structure-Activity Relationship (SAR): Synthesizing and testing related esters (e.g., ethyl, propyl) to optimize potency and pharmacokinetic properties.

Given its multifaceted mechanism of action, this compound holds promise as a potential therapeutic for complex, multifactorial conditions such as metabolic syndrome, atherosclerosis, and hypertension, where inflammation, endothelial dysfunction, and metabolic dysregulation are intertwined.

References

-

Chem-Impex. 3-(4'-Hydroxyphenyl)propionic acid methyl ester.

-

PubChem. Methyl 3-(3-hydroxyphenyl)propionate.

-

Park, J. B. (2024). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Journal of Pharmacology and Experimental Therapeutics, 388(1), 181-189.

-

PubMed. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells.

-

MedChemExpress. 3-(3-Hydroxyphenyl)propionic acid.

-

Human Metabolome Database. 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375).

-

TargetMol. 3-(3-Hydroxyphenyl)propionic Acid.

-

BenchChem. 3-(3-Hydroxyphenyl)propionic Acid: A Microbial Metabolite at the Crossroads of Host-Gut Axis Signaling.

-

Najmanová, I., et al. (2016). The flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rat. Molecular Nutrition & Food Research, 60(5), 981-991.

-

Song, L., et al. (2021). 3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression. Fitoterapia, 156, 105071.

-

PubMed. Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats.

-

Zhang, Y., et al. (2023). Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet. Foods, 12(4), 859.

Sources

- 1. Methyl 3-(3-hydroxyphenyl)propionate | C10H12O3 | CID 1512675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet [mdpi.com]

In Silico Toxicity Prediction: A Technical Guide for Methyl 3-(3-hydroxyphenyl)propanoate

Introduction: The Imperative of Predictive Toxicology